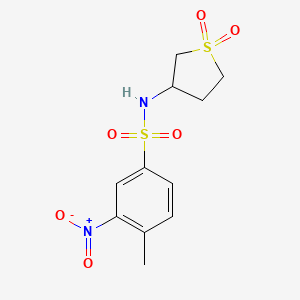![molecular formula C19H23ClN2O2 B4966673 N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)
N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide, commonly known as CFMP, is a chemical compound that has gained significant attention in the field of scientific research. CFMP is a synthetic compound that belongs to the class of piperidine derivatives, and it has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
CFMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. CFMP has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Furthermore, CFMP has been studied for its potential as a diagnostic tool for certain types of cancer.
Mécanisme D'action
The exact mechanism of action of CFMP is not fully understood, but it is believed to act primarily through the modulation of the neurotransmitter systems in the brain. CFMP has been found to bind to the mu-opioid receptors, which are involved in the regulation of pain and reward. CFMP has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CFMP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CFMP has also been found to exhibit anticonvulsant properties and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, CFMP has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CFMP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. CFMP is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, CFMP has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Furthermore, CFMP is a complex compound, and its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on CFMP. One area of research is the development of new synthetic methods for CFMP that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of CFMP in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, research is needed to fully understand the mechanism of action of CFMP and to identify its molecular targets. Finally, research is needed to establish the long-term safety and efficacy of CFMP in humans.
Méthodes De Synthèse
CFMP can be synthesized by the reaction of 2-chlorobenzoyl chloride with 1-(3-furylmethyl)-4-piperidinone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminopropanol to yield CFMP.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c20-17-3-1-2-4-18(17)21-19(23)6-5-15-7-10-22(11-8-15)13-16-9-12-24-14-16/h1-4,9,12,14-15H,5-8,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCCMHFMSBGTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4966594.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966607.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4966618.png)
![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)


![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]methylamine](/img/structure/B4966650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)
![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)


![1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4966686.png)
![5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4966692.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4966700.png)